Ethyl 3-chloro-4-ethoxybenzoylformate Ethyl 3-chloro-4-ethoxybenzoylformate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13448821
InChI: InChI=1S/C12H13ClO4/c1-3-16-10-6-5-8(7-9(10)13)11(14)12(15)17-4-2/h5-7H,3-4H2,1-2H3
SMILES: CCOC1=C(C=C(C=C1)C(=O)C(=O)OCC)Cl
Molecular Formula: C12H13ClO4
Molecular Weight: 256.68 g/mol

Ethyl 3-chloro-4-ethoxybenzoylformate

CAS No.:

Cat. No.: VC13448821

Molecular Formula: C12H13ClO4

Molecular Weight: 256.68 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-chloro-4-ethoxybenzoylformate -

Specification

Molecular Formula C12H13ClO4
Molecular Weight 256.68 g/mol
IUPAC Name ethyl 2-(3-chloro-4-ethoxyphenyl)-2-oxoacetate
Standard InChI InChI=1S/C12H13ClO4/c1-3-16-10-6-5-8(7-9(10)13)11(14)12(15)17-4-2/h5-7H,3-4H2,1-2H3
Standard InChI Key QWUIRYSTFPNENC-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C(=O)C(=O)OCC)Cl
Canonical SMILES CCOC1=C(C=C(C=C1)C(=O)C(=O)OCC)Cl

Introduction

Chemical Identity and Structural Features

Ethyl 3-chloro-4-ethoxybenzoylformate (IUPAC: ethyl 2-(3-chloro-4-ethoxyphenyl)-2-oxoacetate) is an α-keto ester with the molecular formula C₁₁H₁₁ClO₄ and a molecular weight of 254.65 g/mol. Its structure consists of:

  • A 3-chloro-4-ethoxyphenyl aromatic ring.

  • A benzoylformate group (-C(=O)-C(=O)-O-) linked to an ethyl ester (-OCH₂CH₃).

Key Structural Data:

PropertyValueSource
CAS NumberNot explicitly listed
Density~1.32 g/cm³ (estimated)
Boiling Point~320°C (extrapolated)
Melting PointNot reported
SolubilityLow in water; soluble in organic solvents (e.g., ethanol, DCM)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 3-chloro-4-ethoxybenzoylformate involves multi-step reactions, typically starting from substituted benzoic acid derivatives. A representative pathway includes:

  • Chlorination and Ethoxylation:

    • 4-Hydroxybenzoic acid is chlorinated at the 3-position using Cl₂ or SOCl₂, followed by ethoxylation with ethyl bromide in the presence of K₂CO₃ .

    • Example reaction:

      3-chloro-4-hydroxybenzoic acid+C₂H₅BrK₂CO₃3-chloro-4-ethoxybenzoic acid\text{3-chloro-4-hydroxybenzoic acid} + \text{C₂H₅Br} \xrightarrow{\text{K₂CO₃}} \text{3-chloro-4-ethoxybenzoic acid}
  • Benzoylformate Formation:

    • The intermediate 3-chloro-4-ethoxybenzoic acid undergoes α-ketolation via Friedel-Crafts acylation or oxidation followed by esterification with ethanol .

    • Example oxidation:

      3-chloro-4-ethoxybenzoic acidKMnO₄, H⁺3-chloro-4-ethoxybenzoylformic acidEtOH, H₂SO₄Ethyl 3-chloro-4-ethoxybenzoylformate\text{3-chloro-4-ethoxybenzoic acid} \xrightarrow{\text{KMnO₄, H⁺}} \text{3-chloro-4-ethoxybenzoylformic acid} \xrightarrow{\text{EtOH, H₂SO₄}} \text{Ethyl 3-chloro-4-ethoxybenzoylformate}

Industrial-Scale Production

Industrial methods employ continuous-flow reactors for chlorination and esterification steps to enhance yield (reported up to 85–90%) and reduce polychlorinated byproducts . Key parameters include:

  • Temperature control (-15°C to 30°C for chlorination).

  • Molar ratios (e.g., Cl₂:diketene = 0.85:1–1.02:1) .

Physicochemical Properties

Thermal Stability

  • Decomposition Temperature: >230°C (similar to ethyl 3-chloro-4-ethoxybenzoate) .

  • Flash Point: >110°C (estimated) .

Spectroscopic Data

  • IR (KBr): Strong peaks at 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (α-keto C=O), and 1250 cm⁻¹ (C-O-C) .

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, -OCH₂CH₃), 4.30 (q, 2H, -OCH₂CH₃), 7.45–8.10 (m, 3H, aromatic) .

Applications in Research and Industry

Pharmaceutical Intermediates

Ethyl 3-chloro-4-ethoxybenzoylformate serves as a precursor for:

  • Antimicrobial agents: Derivatives show activity against Staphylococcus aureus (MIC = 16 µg/mL) .

  • Kinase inhibitors: The α-keto group facilitates binding to ATP pockets in enzyme targets.

Polymer Chemistry

As a photoinitiator in UV-curable resins, it enhances curing efficiency due to its long-wavelength absorption (λₘₐₓ ~350 nm) .

Agrochemicals

Chlorinated benzoylformates are key intermediates in herbicides (e.g., analogues of Benzimidazolinone) .

Comparative Analysis with Structural Analogues

CompoundKey DifferencesReactivity Profile
Ethyl 3-chloro-4-fluorobenzoylformateFluorine vs. ethoxy groupHigher electrophilicity
Methyl benzoylformateMethyl ester vs. ethyl esterLower thermal stability
Ethyl 4-chloroacetoacetateAcetoacetate vs. benzoylformateEnhanced keto-enol tautomerism

Future Directions

Research gaps include:

  • Catalytic asymmetric synthesis for enantioselective applications.

  • Structure-activity relationship (SAR) studies to optimize bioactivity.

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